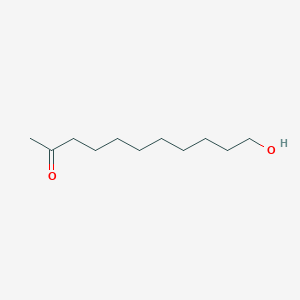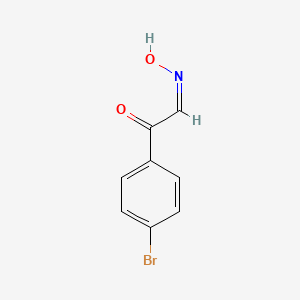
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine
Descripción general
Descripción
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine is a chemical compound that features a quinoline moiety substituted with dimethoxy groups at positions 6 and 7, an oxy linkage at position 4, and a fluorobenzenamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Dimethoxylation: The quinoline core is then subjected to dimethoxylation using methoxy reagents under controlled conditions.
Fluorobenzenamine Coupling: The final step involves coupling the dimethoxyquinoline with 3-fluorobenzenamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain tyrosine kinases.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine involves its interaction with molecular targets such as tyrosine kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
- N-(4-(6,7-Dimethoxyquinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
Uniqueness
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine is unique due to the presence of both the fluorobenzenamine and dimethoxyquinoline moieties, which confer distinct electronic and steric properties. These features enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry research.
Propiedades
IUPAC Name |
4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-21-16-8-11-13(9-17(16)22-2)20-6-5-14(11)23-15-4-3-10(19)7-12(15)18/h3-9H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDZXXQYQLBOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID](/img/structure/B1339008.png)






